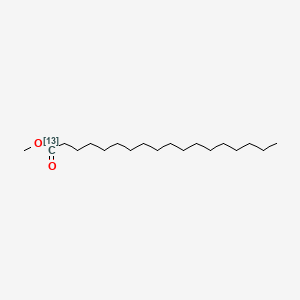

Methyl Stearate-1-13C

Description

BenchChem offers high-quality Methyl Stearate-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Stearate-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (113C)octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i19+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEUJPJOZXNMSJ-QHPTYGIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC[13C](=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676038 |

Source

|

| Record name | Methyl (1-~13~C)octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167388-13-8 |

Source

|

| Record name | Methyl (1-~13~C)octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Properties of Methyl Stearate-1-13C for Lipid Research

Executive Summary

Methyl Stearate-1-13C (Octadecanoic acid-1-13C methyl ester) represents a high-precision tool for lipidomic profiling and metabolic flux analysis. Unlike uniformly labeled fatty acids, the specific placement of the Carbon-13 isotope at the carbonyl position (C1) allows for the precise dissection of the initial steps of fatty acid catabolism and the quantification of first-pass beta-oxidation events.

This guide provides a rigorous physicochemical profile, spectroscopic data, and experimental frameworks for utilizing Methyl Stearate-1-13C. It is designed to move beyond basic datasheet parameters, offering the mechanistic insights required to validate experimental workflows in drug development and metabolic research.

Physicochemical Profile & Isotopic Mechanics[1]

To effectively utilize Methyl Stearate-1-13C as an internal standard or metabolic tracer, one must account for the subtle physicochemical shifts introduced by the isotope effect and the esterification status.

Core Chemical Specifications

| Property | Specification | Technical Note |

| Chemical Name | Methyl Octadecanoate-1-13C | Systematic IUPAC nomenclature. |

| Formula | The carbonyl carbon is the | |

| Molecular Weight | 299.51 g/mol | +1.003 Da shift vs. unlabeled standard (298.51). |

| Melting Point | 37.0 – 41.0 °C | Solid at room temp; requires gentle heating for aliquoting. |

| Boiling Point | ~215 °C (15 mmHg) | High boiling point necessitates high GC inlet temps (>250°C). |

| Solubility | Chloroform, Hexane, Ethanol | Hydrophobic. Insoluble in aqueous buffers. |

| Isotopic Purity | Typically ≥99 atom % | Essential to minimize overlap with natural abundance |

The C1-Label Advantage

The C1 position is chemically distinct. In metabolic studies, the C1 label is the first carbon released as Acetyl-CoA during mitochondrial

-

Uniformly Labeled (U-13C): Dilutes signal across all Acetyl-CoA units produced.

-

Terminal Labeled (omega-13C): Only tracks the final cycle of oxidation.

-

C1 Labeled: specifically marks the initiation of oxidation or the incorporation of the intact acyl chain into complex lipids (Triglycerides/Phospholipids).

Spectroscopic Signatures: MS & NMR

Accurate detection relies on predicting how the 1-13C label alters spectral outputs.

Mass Spectrometry (GC-MS) Fragmentation

In Electron Ionization (EI), fatty acid methyl esters (FAMEs) undergo predictable fragmentation. The 1-13C label alters specific diagnostic ions.

-

Molecular Ion ([M]+):

-

McLafferty Rearrangement Ion (Base Peak):

-

Mechanism: Transfer of

-hydrogen to the carbonyl oxygen followed by -

Structure:

-

Unlabeled: m/z 74

-

Labeled (1-13C): The fragment retains the carbonyl carbon.

-

Diagnostic Shift: m/z 75

-

-

Carbomethoxy Series:

-

The series

(m/z 87, 101, 143...) will all shift by +1 Da (m/z 88, 102, 144...) because they retain the C1 carboxylate head group.

-

Nuclear Magnetic Resonance (NMR)

- C-NMR: The carbonyl signal (typically ~174 ppm) will be massively enhanced (singlet) due to 99% enrichment, serving as a quantitative anchor without the need for long relaxation delays required for natural abundance carbons.

-

H-NMR: The methoxy protons (

Applications in Lipidomics & Metabolic Flux

Metabolic Fate Tracking

When Methyl Stearate-1-13C is administered (in vivo or cell culture), it faces two primary fates:

-

Anabolic: Direct incorporation into Triglycerides (TAG) or Phospholipids (PL). The m/z 299 mass shift is preserved in the lipid tail.

-

Catabolic: Hydrolysis to Stearic Acid-1-13C followed by

-oxidation.

Crucial Mechanism: During the first cycle of

Visualization of Metabolic Pathways

The following diagram illustrates the divergent pathways of the tracer.

Figure 1: Divergent metabolic fates of Methyl Stearate-1-13C.[4] Note the separation of the label into the Acetyl-CoA pool upon oxidation.

Experimental Protocols

Sample Preparation for GC-MS Analysis

To analyze Methyl Stearate-1-13C in biological samples, lipids must be extracted. If the tracer was incorporated into complex lipids (TAGs/PLs), a transesterification step is required to release the fatty acid methyl esters (FAMEs) again.

Protocol: Modified Folch Extraction & Transesterification

-

Lysis: Homogenize tissue/cells in Methanol (containing BHT antioxidant).

-

Extraction: Add Chloroform (2:1 CHCl3:MeOH ratio). Vortex vigorously.

-

Phase Separation: Add water or 0.9% NaCl. Centrifuge (3000 x g, 5 min).

-

Collection: Recover the lower organic phase (lipids). Dry under Nitrogen gas.

-

Derivatization (If analyzing incorporated lipids):

-

Resuspend dried lipid in 1 mL BF3-Methanol (14%) .

-

Heat at 60°C for 30 mins. (Converts acyl chains to FAMEs).

-

Note: If measuring free Methyl Stearate tracer, skip this step to avoid methylating endogenous free fatty acids.

-

-

Re-extraction: Add Hexane and water. Collect Hexane layer.[5]

-

Analysis: Inject 1 µL into GC-MS.

Analytical Workflow Diagram

Figure 2: Analytical workflow for extracting and quantifying Methyl Stearate-1-13C via GC-MS.

Handling & Stability (Trustworthiness)

Storage[7]

-

Temperature: Store at -20°C.

-

Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the long alkyl chain (though Stearate C18:0 is saturated and more stable than unsaturated analogs, preventing moisture hydrolysis is key).

-

Container: Amber glass vials to prevent UV degradation of auxiliary lipids if stored in mixtures.

Hydrolysis Risk

Methyl esters are susceptible to hydrolysis by ubiquitous lipases or extreme pH.

-

Avoid: Prolonged exposure to aqueous buffers at pH > 8.0 or < 4.0.

-

Validation: Periodically check purity via GC. Free Stearic Acid will appear as a broad, tailing peak or require derivatization (TMS) to be seen, whereas the Methyl Stearate peak should remain sharp.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8201, Methyl stearate. Retrieved from [Link]

-

Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology. Retrieved from [Link]

-

Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research.[6] Retrieved from [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry.[2][7][8][9] (Classic reference on m/z 74 mechanism). Retrieved from [Link]

Sources

- 1. METHYL STEARATE(112-61-8) 1H NMR spectrum [chemicalbook.com]

- 2. Methyl Stearate | 112-61-8 | TCI AMERICA [tcichemicals.com]

- 3. Methyl Stearate-1-13C | CAS 167388-13-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Myocardial fatty acid metabolism probed with hyperpolarized [1-13C]octanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl Stearate or Methyl Octadecanoate Manufacturers, with SDS [mubychem.com]

- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

Unraveling Cellular Lipid Dynamics: A Technical Guide to 13C-Labeled Fatty Acid Methyl Esters in Metabolomics

Foreword: The Imperative of Dynamic Metabolic Analysis

In the intricate landscape of cellular metabolism, lipids are not merely static structural components or simple energy reserves. They are dynamic players in a complex network of signaling pathways, energy homeostasis, and intercellular communication. To truly understand the roles of fatty acids in health and disease, we must move beyond static snapshots of their concentrations and delve into the rates of their synthesis, transport, and catabolism. Stable isotope tracing, particularly with 13C-labeled fatty acids, provides a powerful lens through which we can visualize and quantify these dynamic processes. This guide offers a comprehensive exploration of the application of 13C-labeled fatty acid methyl esters (FAMEs) in metabolomics, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to illuminate the complexities of lipid metabolism.

The Foundational Principles of 13C Stable Isotope Tracing in Lipidomics

Stable isotope tracing is a powerful technique that allows for the direct analysis of nutrient distribution, metabolism, and the fate of metabolites.[1] Unlike radioactive isotopes, stable isotopes like 13C are non-radioactive and pose no safety concerns, making them particularly well-suited for metabolic studies in a variety of biological systems, including human subjects.[1][2] The fundamental principle involves introducing a substrate, in this case a fatty acid, enriched with the 13C isotope into a biological system. The 13C atoms act as a "tag," allowing researchers to track the journey of the fatty acid and its metabolic products through various pathways.

The choice of 13C as a tracer for lipid metabolism is advantageous over other stable isotopes like deuterium (2H) for several reasons. Deuterium labels on fatty acids can be lost during desaturation reactions, and deuterium exchange can occur in protic solutions, potentially compromising the accuracy of the labeling data.[1]

By converting the 13C-labeled fatty acids into their more volatile methyl ester derivatives (FAMEs), we can effectively analyze them using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This derivatization step is crucial as it neutralizes the polar carboxyl group of the fatty acids, improving their chromatographic behavior and allowing for more accurate quantification.[3]

The primary applications of 13C-labeled FAMEs in metabolomics fall into three key areas:

-

Metabolic Flux Analysis (MFA): To quantify the rate of fatty acid synthesis, elongation, and desaturation.

-

Tracing Fatty Acid Oxidation: To measure the rate at which fatty acids are broken down for energy production.

-

Quantitative Lipidomics: To serve as highly accurate internal standards for the precise quantification of endogenous fatty acid levels.

Experimental Design: Charting the Course for Insightful Data

A well-designed experiment is the cornerstone of reliable and interpretable metabolomics data. The following considerations are paramount when planning a 13C-fatty acid tracing study.

Tracer Selection and Labeling Strategy

The choice of the 13C-labeled fatty acid tracer depends on the specific metabolic pathway under investigation. Commercially available options include uniformly labeled fatty acids (U-13C), where all carbon atoms are 13C, or specifically labeled fatty acids, where only certain carbons are labeled.

-

Uniformly Labeled Tracers (e.g., U-13C-Palmitate): These are ideal for tracing the incorporation of the entire fatty acid backbone into complex lipids and for studying fatty acid elongation and desaturation.

-

Specifically Labeled Tracers (e.g., [1-13C]-Palmitate): These are useful for probing specific enzymatic reactions, such as the initial steps of beta-oxidation.

The concentration of the labeled fatty acid and the duration of the labeling period are critical parameters that need to be optimized to achieve a sufficient degree of labeling without perturbing the biological system.[4]

Biological System and Sample Collection

13C-fatty acid tracing can be applied to a wide range of biological systems, from cell cultures to whole organisms.

-

In Vitro Cell Culture: Provides a controlled environment to study cell-autonomous metabolic pathways. It is essential to ensure that the labeled fatty acid is efficiently taken up by the cells, often requiring conjugation to bovine serum albumin (BSA).[5]

-

In Vivo Models: Animal models and human studies allow for the investigation of systemic lipid metabolism and inter-organ flux. The route of administration (e.g., intravenous infusion, oral gavage) will influence the tracer's distribution and metabolism.[6]

Proper sample collection and quenching of metabolic activity are critical to preserve the isotopic enrichment patterns of the metabolites. Rapid harvesting and storage at low temperatures (e.g., -80°C) are essential.[7]

Core Methodologies: From Sample to Data

This section provides detailed protocols for the key steps in a typical 13C-FAME metabolomics workflow.

Protocol: 13C-Fatty Acid Labeling of Adherent Cells in Culture

This protocol outlines a general procedure for labeling adherent cells with a 13C-labeled fatty acid.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

13C-labeled fatty acid (e.g., U-13C-Palmitic acid)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Methanol, pre-chilled to -80°C

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency.

-

Preparation of Labeling Medium:

-

Prepare a stock solution of the 13C-labeled fatty acid complexed to BSA. A common molar ratio is 2:1 to 6:1 (fatty acid:BSA).

-

Dilute the fatty acid-BSA complex in serum-free culture medium to the final desired concentration.

-

-

Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 3, 24, or 48 hours) under standard culture conditions.[7]

-

-

Metabolite Quenching and Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Add a sufficient volume of pre-chilled (-80°C) 80% methanol to cover the cell monolayer.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Store the samples at -80°C until lipid extraction.

-

Protocol: Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common method for extracting total lipids and converting them to FAMEs for GC-MS analysis.

Materials:

-

Cell pellets or tissue homogenates

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Boron trifluoride (BF₃)-methanol solution (12-14%)[3]

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Lipid Extraction (Bligh and Dyer Method):

-

To the cell pellet/homogenate in 80% methanol, add chloroform to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water).[7]

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Add chloroform and 0.9% NaCl to induce phase separation, resulting in a final ratio of 2:2:1.8 (chloroform:methanol:water).

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic (chloroform) phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization to FAMEs (Acid-Catalyzed Esterification):

-

Resuspend the dried lipid extract in a known volume of toluene.

-

Add BF₃-methanol solution.[8]

-

Incubate at 60°C for 5-10 minutes.[8]

-

Cool the reaction mixture and add water and hexane to extract the FAMEs.[8]

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

The FAMEs are now ready for GC-MS analysis.

-

Analytical Instrumentation: GC-MS and LC-MS/MS

The analysis of 13C-labeled FAMEs is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis:

GC-MS is a robust technique for the separation and quantification of FAMEs. A nonpolar capillary column is commonly used for the separation of FAMEs based on their boiling points and degree of unsaturation.[9]

-

Typical GC Parameters:

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) is typically used.

-

Data Acquisition: Full scan mode is used to acquire the entire mass spectrum of each eluting FAME, allowing for the determination of the isotopic distribution.

-

LC-MS/MS Analysis:

LC-MS/MS offers an alternative approach, particularly for the analysis of intact complex lipids containing 13C-labeled fatty acids.

-

Typical LC Parameters:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile, methanol) with an additive like formic acid or ammonium acetate is used for separation.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) is the most common ionization technique.

-

Data Acquisition: Product ion scans or neutral loss scans can be used to identify and quantify specific lipid species containing the 13C-labeled fatty acid.

-

Data Analysis and Interpretation: From Raw Data to Biological Insights

The analysis of data from 13C-tracing experiments requires careful consideration of natural isotope abundance and the application of appropriate mathematical models.

Correction for Natural 13C Abundance

It is crucial to correct for the naturally occurring 1.1% abundance of 13C in all carbon-containing molecules.[11] This correction ensures that the measured isotopic enrichment is solely due to the introduced tracer. Several algorithms and software packages are available for this purpose.[12]

Quantifying Metabolic Flux

Metabolic Flux Analysis (MFA) uses the isotopic labeling patterns of metabolites to calculate the rates (fluxes) through metabolic pathways.[13] For fatty acid metabolism, this can involve determining the fractional contribution of different precursors to the fatty acid pool or calculating the absolute rates of synthesis and oxidation.

The general workflow for 13C-MFA involves:

-

Experimental Design: Selecting the appropriate tracer and experimental conditions.[13]

-

Tracer Experiment: Performing the labeling experiment.[13]

-

Isotopic Labeling Measurement: Acquiring the mass spectrometry data.[13]

-

Flux Estimation: Using computational models to fit the experimental data and estimate the metabolic fluxes.[13]

-

Statistical Analysis: Assessing the goodness of fit and the confidence in the estimated fluxes.[13]

Data Visualization

Visualizing the data is essential for interpreting the results of a 13C-tracing experiment. This can include:

-

Mass Isotopomer Distributions (MIDs): Bar graphs showing the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given FAME.

-

Metabolic Pathway Maps: Diagrams illustrating the flow of the 13C label through the different metabolic pathways.

Applications in Drug Discovery and Development

The ability to dynamically assess lipid metabolism makes 13C-FAME metabolomics a valuable tool in drug discovery and development.[14][15][16]

-

Target Engagement and Pharmacodynamics: By measuring changes in fatty acid flux in response to a drug candidate, researchers can confirm target engagement and understand the drug's mechanism of action.

-

Efficacy and Toxicity Screening: Alterations in lipid metabolism can be indicative of both therapeutic efficacy and potential off-target toxicities.

-

Biomarker Discovery: 13C-tracing can help identify novel biomarkers of disease progression and drug response.

Conclusion: A Dynamic View of Lipid Metabolism

The application of 13C-labeled fatty acid methyl esters in metabolomics provides an unparalleled window into the dynamic nature of lipid metabolism. By moving beyond static measurements, researchers can gain a deeper understanding of the intricate roles that fatty acids play in cellular function and disease. The methodologies outlined in this guide provide a robust framework for designing, executing, and interpreting these powerful experiments, ultimately paving the way for new discoveries and therapeutic interventions.

Visualizations

Experimental Workflow for 13C-FAME Metabolomics

Caption: A generalized workflow for 13C-FAME based metabolomics studies.

De Novo Fatty Acid Synthesis and Elongation Pathway

Caption: Simplified pathway of de novo fatty acid synthesis from 13C-labeled precursors.

References

-

Soong, J. L., Reuss, D., Pinney, C., Boyack, T., Haddix, M. L., Stewart, C. E., & Cotrufo, M. F. (2022). Design and Operation of a Continuous 13C and 15N Labeling Chamber for Uniform or Differential, Metabolic and Structural, Plant Isotope Labeling. JoVE (Journal of Visualized Experiments), (187), e51117. [Link]

-

Linder, M. A., et al. (2019). Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography–Mass Spectrometry. The Journal of Nutrition, 149(6), 978–987. [Link]

-

Giavalisco, P., et al. (2011). 13C isotope-labeled metabolomes allowing for improved compound annotation and relative quantification in liquid chromatography-mass spectrometry-based metabolomic research. Analytical Chemistry, 83(17), 6646-6651. [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

He, S., et al. (2024). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. American Journal of Physiology-Cell Physiology. [Link]

-

Arend, D., et al. (2024). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. bioRxiv. [Link]

-

Hui, S., et al. (2017). A roadmap for interpreting 13C metabolite labeling patterns from cells. Cell Metabolism, 25(4), 773-783. [Link]

-

Lane, A. N., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 53. [Link]

-

Creek, D. J., et al. (2012). Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation. Metabolites, 2(4), 917-927. [Link]

-

Ren, H., et al. (2018). 13C Metabolic Flux Analysis of Enhanced Lipid Accumulation Modulated by Ethanolamine in Crypthecodinium cohnii. Frontiers in Microbiology, 9, 993. [Link]

-

Isotope Science. (n.d.). 13C Labeled Compounds. Retrieved from [Link]

-

He, S., et al. (2024). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. American Journal of Physiology-Cell Physiology, 326(1), C13-C26. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology, 59, 99-106. [Link]

-

Koussoroplis, A. M., et al. (2016). A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. Marine Drugs, 14(11), 205. [Link]

-

Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 83(17), 6646-6651. [Link]

-

Ulmer, C. Z., et al. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Journal of Chromatography A, 1634, 461681. [Link]

-

Gjedde, A., et al. (1991). Use of 13C-labeled glucose for estimating glucose oxidation: some design considerations. Journal of Cerebral Blood Flow & Metabolism, 11(4), 542-549. [Link]

-

Wang, L., et al. (2018). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 8(1), 10. [Link]

-

The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved from [Link]

-

Kamphorst, J. J., et al. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 561, 135-152. [Link]

-

Bingol, K., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9114-9121. [Link]

-

Shimadzu Corporation. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from [Link]

-

Emken, E. A., et al. (2020). Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women. Arteriosclerosis, Thrombosis, and Vascular Biology, 40(11), 2736-2745. [Link]

-

Su, X., et al. (2020). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]

-

He, S., et al. (2024). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. American Journal of Physiology-Cell Physiology, 326(1), C13-C26. [Link]

-

UC Davis Stable Isotope Facility. (n.d.). Fatty Acid Methyl Ester (FAME) Analysis. Retrieved from [Link]

-

LIPID MAPS. (2018, November 30). Mass Spectrometric Approaches to Lipidomic Studies [Video]. YouTube. [Link]

-

Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

-

Peter, A., et al. (2017). 13C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice. Diabetologia, 60(8), 1547-1557. [Link]

-

Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

-

Wallace-Povirk, A., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

-

Lonchamp, J., et al. (2019). 13C-Metabolic Flux Analysis in Developing Flax (Linum usitatissinum L.) Embryos to Understand Storage Lipid Biosynthesis. International Journal of Molecular Sciences, 20(20), 5073. [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Bingol, K., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9114-9121. [Link]

-

Schlame, M., et al. (2020). Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures. Journal of Lipid Research, 61(1), 95-104. [Link]

-

Avanti Polar Lipids. (n.d.). Buy Lipids. Retrieved from [Link]

Sources

- 1. Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | 13C Metabolic Flux Analysis of Enhanced Lipid Accumulation Modulated by Ethanolamine in Crypthecodinium cohnii [frontiersin.org]

- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 11. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 12. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 16. metsol.com [metsol.com]

The Unseen Difference: A Technical Guide to Methyl Stearate-1-13C and its Role in Elucidating Metabolic Pathways

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Chemical Formula

In the realm of metabolic research and drug development, understanding the intricate journeys of molecules within a biological system is paramount. At a superficial glance, Methyl Stearate-1-13C and naturally occurring methyl stearate are chemically identical. They share the same molecular formula, the same physical properties, and the same reactivity. However, an unseen, fundamental difference sets them apart: the isotopic composition of a single carbon atom. This seemingly minor alteration is the key that unlocks a powerful methodology for tracing the metabolic fate of fatty acids, providing invaluable insights for researchers in fields ranging from nutrition to oncology.

This guide will delve into the core distinctions between Methyl Stearate-1-13C and its naturally occurring counterparts. We will explore the scientific principles that make this isotopic labeling a cornerstone of modern metabolic research and provide practical, field-proven insights into its application.

The Core Distinction: An Isotopic Perspective

The fundamental difference lies in the atomic nucleus of the carboxyl carbon. In Methyl Stearate-1-13C, this specific carbon atom is a stable, heavier isotope of carbon, ¹³C, containing six protons and seven neutrons. In contrast, the vast majority of carbon atoms in naturally occurring stearates are the lighter ¹²C isotope, with six protons and six neutrons. The natural abundance of ¹³C is approximately 1.07%, meaning that in any given sample of a natural compound, a small fraction of molecules will inherently contain a ¹³C atom at any carbon position.[1][2][3][4]

Methyl Stearate-1-13C, however, is a synthetic molecule where the ¹³C isotope is intentionally and precisely incorporated at the carboxyl position (C1) to a very high degree of enrichment. This enrichment makes it a powerful tracer, a molecular "beacon" that can be distinguished from the background of naturally occurring stearates.

| Feature | Methyl Stearate-1-¹³C | Naturally Occurring Methyl Stearate |

| Chemical Formula | C₁₉H₃₈O₂ | C₁₉H₃₈O₂ |

| Molecular Weight | Approximately 299.5 g/mol | Approximately 298.5 g/mol |

| Isotopic Composition | Highly enriched with ¹³C at the C1 position | Natural abundance of ¹³C (~1.07%) distributed randomly |

| Origin | Synthetically produced | Derived from natural fats and oils |

| Primary Application | Metabolic tracer in research | Industrial applications (e.g., lubricants, surfactants) |

| Detection Method | Mass Spectrometry, NMR Spectroscopy | Standard analytical techniques (e.g., GC-FID) |

The Rationale for Isotopic Labeling: Tracing the Metabolic Journey

The deliberate incorporation of a ¹³C label provides a powerful tool to follow the metabolic fate of stearic acid in vivo and in vitro. Because the chemical properties of Methyl Stearate-1-¹³C are virtually identical to its unlabeled counterpart, it is processed by enzymes and incorporated into metabolic pathways in the same manner. The key advantage is that the ¹³C label acts as a distinct signature that can be tracked and quantified using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6][7] This allows researchers to answer critical questions such as:

-

Absorption and Bioavailability: How efficiently is dietary stearic acid absorbed in the gut?[8][9][10]

-

Oxidation and Energy Production: To what extent is stearic acid used as an energy source through β-oxidation?

-

Conversion to Other Metabolites: How much stearic acid is converted to other fatty acids, such as oleic acid, or incorporated into complex lipids like triglycerides and phospholipids?[11][12][13]

-

Tissue-Specific Metabolism: Where in the body is stearic acid primarily metabolized and stored?

By introducing a known quantity of Methyl Stearate-1-¹³C and subsequently analyzing biological samples (e.g., plasma, tissues, breath), researchers can precisely determine the contribution of the administered stearate to various metabolic pools, distinguishing it from the pre-existing, unlabeled stearate.

Visualizing the Metabolic Pathway and Tracer Workflow

The following diagrams illustrate the metabolic journey of stearic acid and the general workflow of a tracer study using Methyl Stearate-1-¹³C.

Caption: Metabolic fate of Methyl Stearate-1-¹³C.

Caption: General workflow of a ¹³C tracer study.

Experimental Protocols: A Self-Validating System

The trustworthiness of a tracer study hinges on a meticulously designed and executed protocol. Below are exemplar methodologies for a ¹³C-stearate tracer study.

Protocol 1: In Vivo Metabolic Fate Analysis

-

Subject Preparation: Human or animal subjects are typically fasted overnight to establish a baseline metabolic state. A baseline blood and/or breath sample is collected.

-

Tracer Administration: A precisely measured dose of Methyl Stearate-1-¹³C, often incorporated into a test meal, is administered orally.

-

Time-Course Sampling: Blood samples are collected at predetermined intervals (e.g., 0, 30, 60, 120, 180, 240 minutes) to capture the dynamics of absorption and metabolism. For studies of fatty acid oxidation, breath samples are collected to measure the exhalation of ¹³CO₂.[8][14][15][16][17]

-

Sample Processing:

-

Plasma: Lipids are extracted from plasma using methods such as the Folch or Bligh-Dyer procedures. The extracted lipids are then saponified to release free fatty acids, which are subsequently esterified (e.g., to methyl or pentafluorobenzyl esters) for gas chromatography-mass spectrometry (GC-MS) analysis.[6][18]

-

Breath: The ¹³CO₂/¹²CO₂ ratio in exhaled breath is measured using isotope ratio mass spectrometry (IRMS).

-

-

Mass Spectrometry Analysis:

-

GC-MS: The derivatized fatty acids are separated by gas chromatography and detected by a mass spectrometer. The instrument is set to monitor the molecular ions corresponding to the unlabeled (¹²C) and labeled (¹³C) stearate.

-

IRMS: The enrichment of ¹³CO₂ in breath samples is determined relative to the baseline.

-

-

Data Interpretation: The enrichment of ¹³C in plasma stearate and its metabolic products over time is used to calculate kinetic parameters such as appearance rate, clearance, and conversion rates. The cumulative recovery of ¹³CO₂ in breath provides a measure of fatty acid oxidation.

Protocol 2: The ¹³C-Stearate Breath Test for Fat Malabsorption

This non-invasive test is a clinical application of ¹³C-labeled fatty acids to assess the digestion and absorption of fat.

-

Patient Preparation: The patient fasts for a specified period, typically overnight. A baseline breath sample is collected.

-

Substrate Ingestion: The patient ingests a test meal containing a known amount of a ¹³C-labeled lipid, such as ¹³C-triglyceride containing stearic acid.

-

Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 30-60 minutes) for several hours.

-

Analysis: The ¹³CO₂ content of the breath samples is analyzed by IRMS.

-

Interpretation: In individuals with normal fat digestion and absorption, the ¹³C-labeled lipid is broken down, the fatty acids are absorbed and metabolized, leading to the production and exhalation of ¹³CO₂. A significantly lower-than-normal recovery of ¹³CO₂ in the breath is indicative of fat malabsorption.[16][17]

Conclusion: A Precision Tool for Metabolic Discovery

Methyl Stearate-1-¹³C is more than just a chemical reagent; it is a precision tool that empowers researchers to dissect complex metabolic pathways with a high degree of specificity and quantitative accuracy. Its fundamental difference from naturally occurring stearates—the isotopic label—provides an unambiguous signal to trace the journey of this important fatty acid through the body. By understanding and leveraging this difference through well-designed experimental protocols, scientists and drug development professionals can gain deeper insights into health and disease, paving the way for novel therapeutic interventions and a more profound understanding of human metabolism.

References

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. National Center for Biotechnology Information.[Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv.[Link]

- Preparation method of methyl stearate.

-

Trimethylsilyldiazo[13C]methane: A Versatile 13C-Labelling Reagent. Organic Syntheses.[Link]

-

13C-sucrose breath test for the non-invasive assessment of environmental enteropathy in Zambian adults. Frontiers.[Link]

-

Isotopic Abundance of Carbon Atoms. Shimadzu.[Link]

-

13C mixed triglyceride breath test: a noninvasive method to assess lipase activity in children. PubMed.[Link]

-

Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. National Center for Biotechnology Information.[Link]

-

A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. National Center for Biotechnology Information.[Link]

-

Metabolism of Dietary Stearic Acid Relative to Other Fatty Acids in Human Subjects. PubMed.[Link]

-

Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis. PubMed.[Link]

-

Carbon-13. Wikipedia.[Link]

-

Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests. PubMed.[Link]

-

Analysis of 13 C fatty acid labeling by (A) GC-MS and (B) LC-MS. Palmitate. ResearchGate.[Link]

-

Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women. Arteriosclerosis, Thrombosis, and Vascular Biology.[Link]

-

Fatty Acid Mass Spectrometry Protocol. LIPID MAPS.[Link]

-

The fate and intermediary metabolism of stearic acid. ResearchGate.[Link]

-

abundance of the carbon-13 isotope & 13C NMR spectroscopy. YouTube.[Link]

-

Tracing the fate of dietary fatty acids: metabolic studies of postprandial lipaemia in human subjects. Cambridge Core.[Link]

-

Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. ACD/Labs.[Link]

-

Diagnosis and differentiation of fat malabsorption in children using 13C-labeled lipids: trioctanoin, triolein, and palmitic acid breath tests. PubMed.[Link]

-

Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography–Mass Spectrometry. Oxford Academic.[Link]

-

The fate and intermediary metabolism of stearic acid. PubMed.[Link]

-

Natural abundance carbon-13 nuclear magnetic resonance studies of histone and DNA dynamics in nucleosome cores. PubMed.[Link]

Sources

- 1. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. Carbon-13 - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Tracing the fate of dietary fatty acids: metabolic studies of postprandial lipaemia in human subjects | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 14. Frontiers | 13C-sucrose breath test for the non-invasive assessment of environmental enteropathy in Zambian adults [frontiersin.org]

- 15. 13C mixed triglyceride breath test: a noninvasive method to assess lipase activity in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diagnosis and differentiation of fat malabsorption in children using 13C-labeled lipids: trioctanoin, triolein, and palmitic acid breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lipidmaps.org [lipidmaps.org]

Methyl Stearate-1-13C: A Technical Guide to Stable Isotope Tracing in Lipidomics and Drug Development

This guide provides an in-depth technical analysis of Methyl Stearate-1-13C, detailing its chemical identity, metabolic fate, and application as a high-precision tracer in drug development and lipidomics.

Executive Summary

Methyl Stearate-1-13C (Methyl Octadecanoate-1-13C) is a stable isotope-labeled fatty acid ester used as a precise tracer in metabolic flux analysis and quantitative lipidomics.[1][2] Unlike radioactive tracers (e.g., ^14C), it offers a non-toxic, radiation-free profile suitable for both in vitro cell signaling studies and in vivo clinical trials.

Its primary utility lies in two distinct domains:

-

Biological Pro-Tracer: It serves as a cell-permeable precursor to stearic acid, allowing researchers to track de novo lipogenesis, beta-oxidation rates, and membrane remodeling dynamics.

-

Analytical Standard: It functions as the "gold standard" Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS), specifically in Gas Chromatography-Mass Spectrometry (GC-MS) workflows where Fatty Acid Methyl Esters (FAMEs) are the required analyte form.

Part 1: Chemical Identity & Tracer Mechanics

Chemical Structure and Isotopic Labeling

Methyl Stearate-1-13C is the methyl ester of stearic acid (C18:0), where the carbon atom at position 1 (the carbonyl carbon) is replaced with the stable isotope Carbon-13 (^13C).[1][3]

-

Chemical Formula:

C -

Molecular Weight: ~299.5 g/mol (approx. 1 Da heavier than unlabeled methyl stearate due to the ^13C neutron).

-

Label Position: The C1 position is critical because, during beta-oxidation, this carbon is the first to be cleaved as Acetyl-CoA (

C-Acetyl-CoA), which then enters the TCA cycle. This allows for rapid detection of oxidation via

Why the Methyl Ester Form? (Expert Insight)

While Stearic Acid-1-13C (free acid) is available, the Methyl Ester form offers distinct experimental advantages:

-

Enhanced Cell Permeability: Free fatty acids (FFAs) often require conjugation to Bovine Serum Albumin (BSA) for cellular uptake. Methyl esters are more lipophilic and can passively diffuse across cell membranes more efficiently in certain in vitro models.

-

Direct GC-MS Compatibility: In GC-MS analysis, fatty acids must be derivatized into methyl esters (FAMEs) to become volatile. Using Methyl Stearate-1-13C as an internal standard eliminates the variability associated with the derivatization efficiency of the standard itself, provided it is added after the derivatization step of the sample, or used to correct for injection variability.

Part 2: Metabolic Pathways & Mechanistic Insights

Once administered, Methyl Stearate-1-13C acts as a "pro-tracer." It undergoes intracellular hydrolysis to release the active Stearic Acid-1-13C.

The Metabolic Fate Workflow

-

Cellular Entry: Methyl Stearate-1-13C crosses the plasma membrane.

-

Hydrolysis: Intracellular esterases (e.g., Carboxylesterases) cleave the methyl group, releasing Stearic Acid-1-13C and Methanol.

-

Activation: Stearic Acid-1-13C is converted to Stearoyl-CoA-1-13C by Acyl-CoA Synthetase (ACS).

-

Bifurcation: The labeled Stearoyl-CoA has two primary fates:

-

Anabolic (Storage/Structure): Incorporation into Phospholipids (membrane) or Triglycerides (lipid droplets).

-

Catabolic (Energy): Transport into mitochondria via the Carnitine Shuttle for Beta-Oxidation.

-

Visualization: Metabolic Pathway of Methyl Stearate-1-13C

The following diagram illustrates the divergence between oxidative metabolism (energy production) and lipid biosynthesis.

Caption: Metabolic bifurcation of Methyl Stearate-1-13C into anabolic (membrane/storage) and catabolic (oxidation) pathways.

Part 3: Analytical Methodologies (GC-MS)

The most common analytical platform for Methyl Stearate-1-13C is Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Quantitative Analysis

Objective: Quantify total stearic acid content in a biological sample using Methyl Stearate-1-13C as an Internal Standard.

Step-by-Step Methodology:

-

Sample Collection: Harvest cells (approx.

) or tissue (10-50 mg). -

Spiking (Critical Step):

-

Add a precise amount of Methyl Stearate-1-13C to the sample before extraction if testing extraction efficiency of methyl esters, OR add it after extraction/derivatization to correct for injection volume errors.

-

Note: If quantifying endogenous free stearic acid, the sample must be derivatized (methylated). In this case, use Stearic Acid-d35 or 13C-Stearic Acid (free acid) as the internal standard from the start. Use Methyl Stearate-1-13C only if analyzing pre-existing methyl esters or as an instrument calibration standard.

-

-

Lipid Extraction:

-

Perform a Bligh-Dyer or Folch extraction (Chloroform:Methanol).

-

-

Derivatization (Transesterification):

-

Reagent: Boron trifluoride (

) in methanol (14%) or methanolic HCl. -

Condition: Incubate at 100°C for 60 mins.

-

Chemistry: Converts all endogenous lipids (TAGs, Phospholipids) into Fatty Acid Methyl Esters (FAMEs).

-

-

GC-MS Analysis:

-

Column: High-polarity capillary column (e.g., CP-Sil 88 or SP-2560) for FAME separation.

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 140°C (5 min)

4°C/min

-

-

Detection (SIM Mode):

-

Monitor m/z 298 (Molecular ion of endogenous Methyl Stearate, M+0).

-

Monitor m/z 299 (Molecular ion of Methyl Stearate-1-13C, M+1).

-

Validation: The ratio of Peak Areas (299/298) allows for precise quantification using the Isotope Dilution equation.

-

Data Interpretation Table

| Ion (m/z) | Species | Origin | Significance |

| 298 | Methyl Stearate (M+0) | Endogenous | Represents natural stearic acid levels. |

| 299 | Methyl Stearate-1-13C (M+1) | Tracer / Standard | The "M+1" mass shift confirms the presence of the 13C label. |

| 74 | McLafferty Rearrangement | Fragment | Characteristic base peak for methyl esters (unchanged by C1 label). |

| 87 | Hydrocarbon Series | Fragment | Diagnostic for fatty acid chain structure. |

Part 4: Applications in Drug Development

Lipid Nanoparticles (LNPs) & Liposomes

In the development of mRNA vaccines and gene therapies, LNPs are the primary delivery vehicle.

-

Application: Methyl Stearate-1-13C can act as a surrogate to trace the biodistribution and clearance of the lipid shell components.

-

Protocol: Incorporate trace amounts (0.1 - 1 mol%) of Methyl Stearate-1-13C into the LNP formulation.

-

Readout: Use LC-MS/MS of tissue extracts (liver, spleen, lymph nodes) to quantify the accumulation of the lipid carrier separate from the mRNA payload.

Metabolic Disease Modeling (NASH/NAFLD)

Researchers use this tracer to assess Beta-Oxidation Capacity in liver cells.

-

Disease State: In Non-Alcoholic Steatohepatitis (NASH), mitochondrial beta-oxidation is often impaired.

-

Assay: Incubate hepatocytes with Methyl Stearate-1-13C. Measure the release of

CO

Part 5: References

-

Frontiers in Cardiovascular Medicine. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases.[4] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2020). Methyl Esterification Combined with GC-MS for Determining Contents of Lubricant. Retrieved from [Link]

-

MDPI. (2025). Stable Isotope Tracing Analysis in Cancer Research. Retrieved from [Link]

Sources

Thermodynamic Properties and Applications of Carbon-13 Labeled Methyl Stearate

Executive Summary

In the high-precision landscape of lipidomics and drug development, Carbon-13 (

This guide provides a definitive analysis of the thermodynamic behavior of

Physicochemical & Thermodynamic Profile

The Principle of Isotopologue Equivalence

For thermodynamic modeling in drug delivery systems (e.g., Lipid Nanoparticles or LNPs), it is safe to approximate the phase behavior of

Comparative Data Table

The following table contrasts the standard Methyl Stearate with its fully labeled isotopologue (U-

| Property | Unlabeled Methyl Stearate ( | U- | Engineering Implication |

| Molecular Formula | Precursor stoichiometry | ||

| Molecular Weight | 298.51 g/mol | ~317.5 g/mol (+19 Da) | Mass Spec Quantification (M+19) |

| Melting Point ( | 37.8 °C (311 K) [1] | 37.8 °C ± 0.1 °C | Solid Lipid Nanoparticle (SLN) stability |

| Enthalpy of Fusion ( | 61.7 kJ/mol [2] | ~61.7 kJ/mol | Energy required for lipid melting |

| Boiling Point | 443 °C (760 mmHg) | ~443 °C | GC Injector Port settings |

| Flash Point | 153 °C | 153 °C | Safety/Handling |

| LogP (Octanol/Water) | ~8.35 | ~8.35 | Lipophilicity/Membrane partitioning |

Polymorphism and Thermal History

Methyl stearate exhibits monotropic polymorphism , a critical factor when using this lipid in solid formulations. It exists primarily in three forms:[1][2]

- -form (Hexagonal): Metastable, formed upon rapid cooling. Lower melting point (~33°C).

- -form (Orthorhombic): Intermediate stability.

- -form (Triclinic): Thermodynamically stable, formed upon slow crystallization or solvent evaporation. Melting point ~38°C.

Expert Insight: When using

Synthesis and Purification Protocol

Objective: Synthesis of [1-

Reaction Logic

We utilize a Boron Trifluoride (

Step-by-Step Methodology

-

Preparation: In a flame-dried reaction vial, dissolve 100 mg of [1-

]-Stearic Acid in 2 mL of anhydrous methanol. -

Catalysis: Add 1 mL of 14%

-Methanol solution (w/w) under nitrogen atmosphere. -

Reflux: Seal the vial and heat to 60°C for 30 minutes. Note: Methyl stearate formation is equilibrium-driven; excess methanol drives the reaction forward.

-

Quenching: Cool to room temperature. Add 2 mL of saturated Sodium Bicarbonate (

) to neutralize the acid. -

Extraction (The Partition): Add 3 mL of Hexane. Vortex for 1 minute. Centrifuge at 1000 x g for 2 minutes to separate phases.

-

Top Layer: Hexane containing

-Methyl Stearate. -

Bottom Layer: Methanol/Water/Salts.

-

-

Drying: Transfer the hexane layer to a new vial containing anhydrous Sodium Sulfate (

) to remove residual water. -

Concentration: Evaporate hexane under a gentle stream of nitrogen.

Visual Workflow (DOT Diagram)

Caption: Figure 1. Self-validating synthesis workflow for Carbon-13 labeled Methyl Stearate ensuring maximum yield and purity.

Analytical Validation & Quality Control

Trustworthiness in data depends on rigorous characterization.

Differential Scanning Calorimetry (DSC)

To verify the thermodynamic state (polymorph), perform DSC.[1][3][4]

-

Protocol: Heat sample from 0°C to 60°C at 5°C/min.

-

Acceptance Criteria: A single sharp endothermic peak at

°C indicates the stable

Mass Spectrometry (GC-MS)

This is the primary validation for isotopic enrichment.

-

Method: Electron Ionization (EI) at 70 eV.

-

Diagnostic Ions:

-

Unlabeled: Molecular ion (

) at m/z 298.[5] McLafferty rearrangement peak at m/z 74. -

U-

Labeled: Molecular ion (

-

-

Calculation: Isotopic Enrichment (

) =

Application: Metabolic Flux Analysis (MFA)[7][8]

In drug development, specifically for metabolic disorders (NASH, Diabetes),

The Mechanism

When

-

Hydrolysis: Esterases cleave the methyl group, releasing free

-Stearic Acid. -

Activation: Converted to

-Stearoyl-CoA. -

Transport: Enters mitochondria via the Carnitine Shuttle (CPT1).

-

-Oxidation: Systematically broken down into

-

TCA Cycle: Acetyl-CoA is oxidized to

.

Measurement: The ratio of

Metabolic Pathway Diagram

Caption: Figure 2.[5][6] Metabolic tracing pathway of 13C-Methyl Stearate from cellular uptake to mitochondrial respiration.

References

-

NIST Chemistry WebBook, SRD 69. Methyl Stearate Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]

-

Chickos, J. S., et al. (2004). The Enthalpy of Fusion of Methyl Stearate. Journal of Chemical & Engineering Data. (Cited via NIST).[5]

-

Mettler Toledo. Polymorphism of Tristearin and Fatty Acid Esters. Thermal Analysis Application No. UC 512.[1] Available at: [Link]

-

Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research, 51(11), 3299–3305. Available at: [Link]

-

Alves, S. P., et al. (2022). Compound-specific stable-isotope analysis of fatty acids.[7] Environmental Science & Technology. (Contextual grounding for isotope effects).

Sources

- 1. mt.com [mt.com]

- 2. Temperature-induced polymorphism in methyl stearate - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Polymorphism, crystallinity and hydrophilic-lipophilic balance of stearic acid and stearic acid-capric/caprylic triglyceride matrices for production of stable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tainstruments.com [tainstruments.com]

- 5. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jyx.jyu.fi [jyx.jyu.fi]

Methyl Stearate-1-13C CAS number and chemical identification

Precision Internal Standard for Quantitative Lipidomics & Metabolic Tracing[1]

Executive Summary & Chemical Identification

Methyl Stearate-1-13C (Methyl octadecanoate-1-13C) is a stable isotope-labeled fatty acid methyl ester (FAME).[1] It serves as a critical internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows.[1] Unlike deuterium-labeled standards, which can exhibit chromatographic isotope effects (shifting retention times), Carbon-13 labeled analogs co-elute perfectly with the analyte, ensuring maximum ionization precision for Isotope Dilution Mass Spectrometry (IDMS).[1]

Chemical Specifications

| Property | Specification |

| Chemical Name | Methyl octadecanoate-1-13C |

| CAS Number | 167388-13-8 |

| Unlabeled CAS | 112-61-8 |

| Molecular Formula | C18(13C)H38O2 |

| Molecular Weight | 299.50 g/mol (vs. 298.50 unlabeled) |

| Isotopic Purity | Typically ≥99 atom % 13C |

| Appearance | White crystalline solid or semi-solid (MP: ~38–39 °C) |

| Solubility | Soluble in hexane, chloroform, methanol/chloroform mixtures; Insoluble in water |

Mechanistic Utility in Mass Spectrometry[1]

The Isotope Dilution Principle

In quantitative lipidomics, matrix effects and ionization suppression can cause significant errors.[1] Methyl Stearate-1-13C acts as an ideal normalizer because it shares identical physical properties (extraction efficiency, derivatization kinetics, and chromatographic behavior) with endogenous Methyl Stearate, differing only in mass.[1]

Mass Spectral Shift & Fragmentation

The Carbon-13 label is located at the C1 position (carbonyl carbon) . This placement is strategic for Electron Ionization (EI) in GC-MS.

-

Molecular Ion (M+): Shifts from m/z 298 to 299 .

-

McLafferty Rearrangement: The dominant fragmentation pathway for methyl esters involves the transfer of a

-hydrogen to the carbonyl oxygen, followed by cleavage of the-

Unlabeled Fragment:

at m/z 74 . -

Labeled Fragment: Since the C1 (carbonyl) is retained in this ion, the signal shifts to m/z 75 .

-

-

Diagnostic Utility: The m/z 75 ion is a high-abundance, interference-free quantifier ion that allows for precise deconvolution from natural abundance background.[1]

Experimental Protocol: High-Precision FAME Profiling

Objective: Quantification of Stearic Acid series lipids in biological plasma using Methyl Stearate-1-13C as a post-derivatization Recovery Standard.

Phase 1: Sample Preparation & Derivatization

Note: If quantifying free fatty acids, Stearic Acid-1-13C is the preferred surrogate prior to derivatization.[1] Methyl Stearate-1-13C is used here to validate the GC-MS injection and ionization variability.

-

Lipid Extraction:

-

Aliquot 50 µL of plasma into a glass centrifuge tube.

-

Perform Folch extraction (Chloroform:Methanol 2:1 v/v).

-

Vortex for 30s, centrifuge at 3000 x g for 5 min.

-

Collect the lower organic phase and dry under Nitrogen (

) gas.

-

-

Transesterification (Derivatization):

-

Resuspend dried lipids in 1 mL of 14% Boron Trifluoride (

) in Methanol. -

Incubate at 100°C for 60 minutes.

-

Cool to room temperature.[2] Add 1 mL Hexane and 1 mL

. -

Vortex and centrifuge. Collect the upper Hexane layer (containing FAMEs).

-

Phase 2: Internal Standard Spiking

-

Stock Solution: Prepare Methyl Stearate-1-13C at 100 µg/mL in Hexane.

-

Spike: Add 10 µL of Stock Solution to 190 µL of the extracted FAME hexane layer (Final IS concentration: 5 µg/mL).

-

Rationale: Adding the standard after derivatization but before injection isolates the variability of the instrument (injection volume, ionization efficiency) from the variability of the chemical reaction.[1]

Phase 3: GC-MS Acquisition Parameters[1]

-

Column: HP-88 or DB-23 (High polarity for FAME separation).[1]

-

Carrier Gas: Helium at 1 mL/min.

-

Oven Program: 100°C (hold 1 min)

20°C/min to 180°C -

MS Mode: SIM (Selected Ion Monitoring).

-

Target (Analyte): m/z 298 (M+), 74 (Base).

-

Target (Standard): m/z 299 (M+), 75 (Base).

-

Data Visualization & Workflow

The following diagram illustrates the logical flow of the experiment, highlighting the critical insertion point of the 1-13C standard.

Figure 1: Analytical workflow for FAME quantification using Methyl Stearate-1-13C as a recovery standard.

Data Interpretation & Calculations

To quantify the endogenous Methyl Stearate (or Stearic Acid converted to methyl ester), use the Response Factor (RF) method.

Self-Validation Step: Before running samples, inject a 1:1 molar mix of Unlabeled Methyl Stearate and Methyl Stearate-1-13C.[1]

-

Calculate the ratio of m/z 74 to m/z 75.

-

Ideally, the ratio is 1.[1][3]0. Deviations indicate spectral skewing or contribution from natural abundance 13C in the unlabeled standard (approx 1.1% per carbon).

-

Correction: For C19 compounds, the natural M+1 abundance is significant (~20%). However, the m/z 75 fragment (C3H6O2) has fewer carbons, reducing natural isotope overlap.[1] Always run a blank to determine the baseline contribution of the unlabeled analyte to the m/z 75 channel.

References

-

Santa Cruz Biotechnology. Methyl Stearate-1-13C Product Specifications & CAS 167388-13-8. Retrieved from

-

National Institute of Standards and Technology (NIST). Methyl Stearate Mass Spectrum & Properties (Unlabeled Reference). NIST Chemistry WebBook. Retrieved from

-

Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research. (Methodology for FAME analysis). Retrieved from

-

Cayman Chemical. Stearic Acid Methyl Ester (Unlabeled) Technical Information. Retrieved from

Sources

An In-Depth Technical Guide to the Role of Methyl Stearate-1-¹³C in Lipid Peroxidation Studies

Abstract

Lipid peroxidation, a cornerstone of oxidative stress, is implicated in a vast array of pathologies, from neurodegenerative diseases to cancer and cardiovascular disorders. Quantifying the dynamics of this process with high specificity remains a significant challenge for researchers. Traditional methods often lack the precision to distinguish between pre-existing and newly synthesized lipid pools, providing a static and sometimes misleading picture of cellular damage. This guide introduces a powerful and precise methodology utilizing Methyl Stearate-1-¹³C as a stable isotope tracer to dynamically track the synthesis, incorporation, and subsequent oxidative damage of specific lipid populations. We will explore the fundamental principles, provide detailed experimental and analytical protocols, and discuss the interpretation of data, offering researchers, scientists, and drug development professionals a robust framework for investigating the nuanced role of lipid peroxidation in health and disease.

The Challenge: Moving Beyond Static Snapshots of Oxidative Damage

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes. This process, initiated by reactive oxygen species (ROS), generates a cascade of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can inflict widespread damage to proteins and DNA.

For decades, the quantification of these aldehyde end-products, primarily through assays like the Thiobarbituric Acid Reactive Substances (TBARS) test, has been the standard for measuring lipid peroxidation.[1][2] While valuable, these methods have inherent limitations:

-

Lack of Specificity: They measure the total, accumulated pool of peroxidation products, failing to distinguish their lipid source.

-

Static Measurement: They provide a single snapshot in time, offering no insight into the rates of damage or repair.

-

Potential for Artifacts: The harsh assay conditions can sometimes generate confounding products.

To truly understand the impact of a therapeutic intervention or a specific stressor, researchers need to track the fate of distinct lipid pools dynamically. This is where stable isotope tracing provides an unparalleled advantage.[3]

The Solution: Methyl Stearate-1-¹³C as a Dynamic Tracer

Stable isotope labeling using compounds enriched with heavy isotopes, such as Carbon-13 (¹³C), allows for the precise tracking of metabolic pathways.[4] Methyl Stearate-1-¹³C is an ideal tool for studying lipid peroxidation for several key reasons, though its role is elegantly indirect.

Stearic acid is a saturated fatty acid (18:0) and is therefore not susceptible to peroxidation itself. However, it serves as a fundamental building block for the de novo synthesis of other fatty acids. When Methyl Stearate-1-¹³C is introduced into a biological system, the ¹³C-labeled stearate enters the cellular fatty acid pool.[5] From there, cellular enzymes can elongate and desaturate it to produce monounsaturated fatty acids like oleic acid (18:1) and, in some systems, polyunsaturated fatty acids. These newly synthesized, ¹³C-labeled unsaturated fatty acids are then incorporated into complex lipids like phospholipids and triglycerides.[6][7]

It is this specific, newly synthesized, and ¹³C-tagged pool of unsaturated lipids that becomes the traceable substrate for peroxidation. By tracking the appearance of ¹³C-labeled peroxidation products, we can specifically quantify the oxidative damage occurring to lipids synthesized during the experimental period.

Metabolic Incorporation Pathway

The diagram below illustrates the metabolic journey of the ¹³C label from Methyl Stearate to its incorporation into a traceable phospholipid, which can then undergo peroxidation.

Caption: Metabolic fate of Methyl Stearate-1-¹³C.

Experimental Design and Protocols

A successful tracer experiment hinges on meticulous planning and execution. The overall workflow involves introducing the tracer, inducing oxidative stress, and performing a detailed analysis of the resulting labeled lipids and their byproducts.

Overall Experimental Workflow

Caption: High-level experimental workflow.

Protocol 1: Preparation and Delivery of Methyl Stearate-1-¹³C to Cell Culture

Fatty acids and their esters are hydrophobic and require a carrier for efficient delivery into aqueous cell culture media.[8] Bovine Serum Albumin (BSA) is commonly used to form complexes that improve solubility and bioavailability.[9]

Materials:

-

Methyl Stearate-1-¹³C

-

Ethanol (100%, sterile)

-

Fatty acid-free BSA

-

Serum-free cell culture medium (e.g., DMEM)

-

Sterile conical tubes and filters (0.22 µm)

Procedure:

-

Prepare Stock Solution: Dissolve Methyl Stearate-1-¹³C in sterile ethanol to create a concentrated stock solution (e.g., 100 mM). This should be done in a sterile environment.

-

Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free cell culture medium. Warm the solution to 37°C to aid dissolution and sterile-filter it.

-

Complex Formation: While gently vortexing the warm BSA solution, slowly add the Methyl Stearate-1-¹³C stock solution to achieve the desired molar ratio (a 5:1 fatty acid to BSA ratio is a common starting point).[9]

-

Incubation: Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to ensure complete complexation.[10]

-

Final Dilution: This BSA-complexed stock can now be diluted into your complete cell culture medium to achieve the final working concentration for treating your cells.

-

Validation: It is crucial to have proper controls, including a vehicle control (ethanol + BSA medium) and an unlabeled control (unlabeled methyl stearate + BSA medium).

Analytical Methodologies: Mass Spectrometry

The core of this technique is the ability of mass spectrometry (MS) to differentiate molecules based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom increases the mass of the stearate molecule by one Dalton, a shift that is easily detectable.

Workflow:

-

Lipid Extraction: After the experiment, cells or tissues are harvested, and total lipids are extracted using established methods like a Folch or Bligh-Dyer extraction.

-

Chromatographic Separation: The complex lipid extract is typically separated using Liquid Chromatography (LC) before entering the mass spectrometer. This step separates different lipid classes and species, reducing ion suppression and improving quantification.[5]

-

Mass Spectrometry Detection (LC-MS/MS):

-

Full Scan (MS1): The instrument scans a range of m/z values to detect all ions. Here, you will observe pairs of peaks for each lipid of interest: the endogenous (unlabeled, M+0) peak and the ¹³C-labeled (M+1) peak.

-

Tandem MS (MS/MS): To identify specific peroxidation products, a precursor ion (like the ¹³C-labeled phospholipid) is selected and fragmented. The resulting fragment ions provide structural information and can be used to identify specific, ¹³C-labeled aldehyde fragments, confirming their origin from the tracer.

-

Data Presentation: Identifying Key Ions

The ability to predict and identify the masses of your labeled compounds is critical for setting up the mass spectrometer and analyzing the data.

| Compound Type | Description | Expected Mass Shift from Endogenous | Example (Hypothetical m/z) |

| Precursor | Methyl Stearate-1-¹³C | +1 | Endogenous: 298.28, Labeled: 299.28 |

| Metabolite | ¹³C-Oleoyl-CoA | +1 | Endogenous: 1148.8, Labeled: 1149.8 |

| Complex Lipid | ¹³C-labeled Phosphatidylcholine | +1 | Endogenous: 760.58, Labeled: 761.58 |

| Peroxidation Product | ¹³C-labeled Aldehyde Fragment | +1 | Endogenous: 156.12, Labeled: 157.12 |

Data Analysis and Interpretation

The primary output from the LC-MS analysis is the intensity of the ion peaks for both the labeled (tracer) and unlabeled (tracee) lipid species. From this, several key parameters can be calculated.

-

Isotopic Enrichment: This is the percentage of a specific lipid pool that is labeled with ¹³C. It is calculated as:

-

% Enrichment = (Intensity of Labeled Peak) / (Intensity of Labeled Peak + Intensity of Unlabeled Peak) * 100

-

By measuring the enrichment of both the parent lipid (e.g., ¹³C-phospholipid) and its specific peroxidation products over time, you can determine the rate of lipid peroxidation specifically for the de novo synthesized pool. This allows for a direct assessment of how a drug or stressor affects the susceptibility of newly made membranes to oxidative attack.

Advantages Over Traditional Methods

| Feature | Methyl Stearate-1-¹³C Tracing | Traditional Assays (e.g., TBARS/MDA) |

| Specificity | Tracks a defined, newly synthesized lipid pool.[5][11] | Measures total, non-specific aldehyde pool. |

| Dynamics | Provides kinetic data on rates of synthesis and peroxidation.[12][13] | Provides a single, static endpoint measurement. |

| Mechanism | Can identify the specific lipid species being peroxidized. | Cannot identify the source of the peroxidation products. |

| Sensitivity | High sensitivity with modern mass spectrometers.[5] | Can be prone to interference and artifacts. |

Conclusion and Future Outlook

The use of Methyl Stearate-1-¹³C as a metabolic tracer represents a significant leap forward in the study of lipid peroxidation. It transforms the analysis from a static, non-specific measurement into a dynamic and highly precise investigation of specific metabolic fluxes. This approach empowers researchers to ask more sophisticated questions: Does a new drug protect newly formed membranes from damage? Does a particular disease state accelerate the peroxidation of de novo synthesized lipids?

For professionals in drug development, this methodology provides a powerful tool for target validation and mechanism-of-action studies for antioxidants and cytoprotective agents. By offering a clearer, more accurate picture of the dynamics of cellular damage, stable isotope tracing with Methyl Stearate-1-¹³C will continue to be an indispensable technique in the quest to understand and combat diseases rooted in oxidative stress.

References

-

Title: ¹³C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi Source: SciSpace URL: [Link]

-

Title: A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer Source: PubMed URL: [Link]

-

Title: Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos Source: PubMed URL: [Link]

-

Title: (PDF) 13C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice Source: ResearchGate URL: [Link]

-

Title: New Insights on the Oxidation of Unsaturated Fatty Acid Methyl Esters Catalyzed by Niobium(V) Oxide. A Study of the Catalyst Surface Reactivity Source: MDPI URL: [Link]

-

Title: Optimization of the catalytic production of methyl stearate by applying response surface Box–Behnken design: an intensified green option for high-cetane biofuel manufacture - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: ¹³C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells Source: ACS Publications URL: [Link]

-

Title: Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: ¹³C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer Source: bioRxiv URL: [Link]

-

Title: ¹³C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis Source: ResearchGate URL: [Link]

-